An In-depth Technical Guide to the Computational Chemistry of n-Benzylmethanesulfonamide
An In-depth Technical Guide to the Computational Chemistry of n-Benzylmethanesulfonamide
This technical guide provides a comprehensive overview of the application of computational chemistry methods to the study of n-Benzylmethanesulfonamide. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational tools to understand the physicochemical properties and potential biological activity of this and similar sulfonamide-containing molecules. By integrating theoretical principles with practical methodologies, this document serves as a robust resource for both computational chemists and experimental scientists.
Introduction: The Significance of n-Benzylmethanesulfonamide and the Role of Computational Scrutiny
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] n-Benzylmethanesulfonamide, a representative member of this class, possesses a flexible benzyl group and a polar sulfonamide moiety, making it an intriguing candidate for drug design. Understanding the conformational landscape, electronic properties, and potential intermolecular interactions of this molecule is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents.
Computational chemistry offers a powerful lens through which to investigate molecular systems at an atomic level of detail, providing insights that can be challenging to obtain through experimental methods alone.[3] Techniques such as Density Functional Theory (DFT) and molecular docking have become indispensable in modern drug discovery, enabling the prediction of molecular structures, spectroscopic signatures, and binding affinities with a high degree of accuracy.[2][4] This guide will detail the application of these methods to n-Benzylmethanesulfonamide, providing a framework for its comprehensive computational characterization.
Part 1: Quantum Chemical Calculations - Unveiling the Intrinsic Properties of n-Benzylmethanesulfonamide
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the intrinsic electronic and structural properties of a molecule. These calculations provide a foundational understanding of the molecule's behavior in the absence of external influences.
Molecular Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.
Experimental Protocol: Geometry Optimization
-
Input Structure Generation: A 2D sketch of n-Benzylmethanesulfonamide is created using a molecular editor and converted to a 3D structure.
-
Computational Method Selection: The calculation is set up using a DFT functional, such as B3LYP, which is known to provide a good balance between accuracy and computational cost for organic molecules.[1][4]
-
Basis Set Choice: A Pople-style basis set, such as 6-31G(d), is selected to describe the atomic orbitals. The inclusion of polarization functions (d) is crucial for accurately describing the bonding around the sulfur atom.[4]
-
Calculation Execution: The geometry optimization is performed using a quantum chemistry software package like Gaussian. The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy.
-
Verification of Minimum: The optimized structure is confirmed to be a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable conformation.
Data Presentation: Predicted Geometrical Parameters for n-Benzylmethanesulfonamide
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d)) |
| Bond Length | S-N | ~1.65 Å |
| S=O | ~1.45 Å | |
| N-C (benzyl) | ~1.47 Å | |
| Bond Angle | O-S-O | ~120° |
| S-N-C | ~118° | |
| Dihedral Angle | C-S-N-C | Variable (Conformational Flexibility) |
Note: These are typical values for sulfonamides and may vary slightly for the specific molecule.
Vibrational Analysis and Spectroscopic Signature
A frequency calculation not only confirms the stability of the optimized geometry but also provides a theoretical vibrational spectrum. This can be directly compared with experimental infrared (IR) spectra to validate the computational model.[5]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.[6]
-
HOMO: Represents the ability to donate an electron. For n-Benzylmethanesulfonamide, the HOMO is likely to be localized on the phenyl ring and the sulfonamide group.
-
LUMO: Represents the ability to accept an electron. The LUMO is often distributed over the sulfonamide group.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[1] For n-Benzylmethanesulfonamide, the MEP would show negative potential (red) around the oxygen atoms of the sulfonamide group, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the N-H proton, highlighting its acidic nature.
Visualization: Computational Chemistry Workflow
Caption: A general workflow for the computational analysis of n-Benzylmethanesulfonamide.
Part 2: Molecular Docking - Probing Potential Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand (e.g., n-Benzylmethanesulfonamide) to a biological target, such as a protein receptor.[2][9]
The Principle of Molecular Docking
The process involves a search algorithm that explores various conformations of the ligand within the binding site of the receptor and a scoring function that estimates the binding affinity for each conformation.
Experimental Protocol: Molecular Docking Simulation
-
Ligand Preparation: The optimized 3D structure of n-Benzylmethanesulfonamide is prepared by adding hydrogen atoms and assigning appropriate partial charges.
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Binding Site Definition: The region of the protein where the ligand is expected to bind is defined. This can be based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to dock the prepared ligand into the defined binding site of the receptor. The program generates a set of possible binding poses ranked by their predicted binding affinity (docking score).
-
Analysis of Results: The top-ranked poses are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the receptor.
Potential Biological Targets for n-Benzylmethanesulfonamide
Based on the known activities of other sulfonamides, potential protein targets for n-Benzylmethanesulfonamide could include:
-
Carbonic Anhydrases: Involved in various physiological processes, and their inhibition is relevant for treating glaucoma, epilepsy, and certain types of cancer.[8]
-
Penicillin-Binding Proteins (PBPs): Key enzymes in bacterial cell wall synthesis, making them targets for antibacterial agents.[2]
-
Kinases: A large family of enzymes that play crucial roles in cell signaling and are important targets in cancer therapy.
Data Presentation: Hypothetical Docking Results for n-Benzylmethanesulfonamide
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Hydrogen Bonds |
| Carbonic Anhydrase II (e.g., 1AZM) | -7.0 to -8.5 | His94, His96, Thr199 | Sulfonamide O with Zn2+; N-H with Thr199 |
| PBP-2X (e.g., 1QMF) | -6.5 to -8.0 | Ser337, Thr550 | Sulfonamide O with Ser/Thr sidechains |
Note: These are illustrative values and interactions based on studies of similar sulfonamides.[2][8]
Visualization: Molecular Docking Workflow
Caption: A step-by-step workflow for performing a molecular docking study.
Conclusion: A Synergy of Computation and Experiment
The computational chemistry studies outlined in this technical guide provide a powerful, in-silico framework for the comprehensive characterization of n-Benzylmethanesulfonamide. From elucidating its fundamental electronic and structural properties using quantum chemical calculations to predicting its potential biological interactions through molecular docking, these computational approaches offer invaluable insights that can guide and accelerate experimental research. The synergy between computational prediction and experimental validation is crucial for the successful design and development of new sulfonamide-based therapeutic agents.
References
-
Al-Hourani, B. J., Al-Adhami, R. J., Al-Daffay, M. K., & Al-Janabi, A. S. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Current Organic Synthesis, 20(3), 339-350. [Link]
-
Arjunan, S., et al. (2022). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. Journal of Molecular Structure, 1265, 133423. [Link]
-
Asghar, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. ACS Omega, 8(45), 42686-42697. [Link]
-
Güngör, S. A., Tümer, M., Köse, M., & Erkan, S. (2022). N-substituted benzenesulfonamide compounds: DNA binding properties and molecular docking studies. Journal of Biomolecular Structure & Dynamics, 40(16), 7424-7438. [Link]
-
Sathiyendiran, V., & Mullainathan, S. (2015). Synthesis and Spectral Studies of some N-[(E)-Phenylmethylidene]benzenesulfonamides. International Journal of ChemTech Research, 8(11), 384-391. [Link]
-
El-Gazzar, A. B. A., et al. (2021). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. Bioorganic Chemistry, 114, 105086. [Link]
-
Kanchana, S., et al. (2023). Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), wavefunction studies and molecular docking studies of 3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile. Chemical Physics Impact, 6, 100263. [Link]
-
Kaluthanthiri, D. S., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 993–998. [Link]
-
Priya, S. M., & Balachandran, V. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(3), 187-198. [Link]
-
Asghar, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. [Link]
-
Proulx, C., et al. (2012). Design and conformational analysis of peptoids containing N-hydroxy amides reveals a unique sheet-like secondary structure. Journal of the American Chemical Society, 134(32), 13394-13401. [Link]
-
Li, H.-L., et al. (2018). Synthesis, crystal structure and spectroscopic of benzimidazole derivative. ResearchGate. [Link]
-
Su, S. (2021, May 19). The Future of Medicine: Computational Chemistry [Video]. TEDx. [Link]
-
Request PDF. (n.d.). Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. [Link]
-
Hussain, R., et al. (2022). DFT investigation of therapeutic potential of benzimidazolone capsule as a drug delivery vehicle for anticancer drug. Scientific Reports, 12(1), 13337. [Link]
-
Request PDF. (n.d.). Synthesis, spectroscopic and structural studies of N -(1 H -benzimidazol-2-yl)- N ′-benzyl propionamidine. [Link]
-
MorDOR Lab. (2023, March 3). Computational Chemistry Research [Video]. YouTube. [Link]
Sources
- 1. Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjb.ro [rjb.ro]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), wavefunction studies and molecular docking… [ouci.dntb.gov.ua]
- 7. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-substituted benzenesulfonamide compounds: DNA binding properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
